4-(1-Ethyl-1-methylhexyl)phenol

Catalog No.
S3341677
CAS No.
52427-13-1
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
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4-(1-Ethyl-1-methylhexyl)phenol

CAS Number

52427-13-1

Product Name

4-(1-Ethyl-1-methylhexyl)phenol

IUPAC Name

4-(3-methyloctan-3-yl)phenol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-4-6-7-12-15(3,5-2)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3

InChI Key

QQKQQJZGUCFUPP-UHFFFAOYSA-N

SMILES

CCCCCC(C)(CC)C1=CC=C(C=C1)O

Canonical SMILES

CCCCCC(C)(CC)C1=CC=C(C=C1)O

Isomer of 4-Nonylphenol

4-(1-Ethyl-1-methylhexyl)phenol is one identified isomer of 4-nonylphenol []. 4-Nonylphenol itself is a man-made organic compound classified as an alkylphenol ethoxylate (APE) []. Research into 4-(1-Ethyl-1-methylhexyl)phenol is likely connected to the broader study of 4-nonylphenol due to their structural similarity.

Endocrine Disruption Potential

4-Nonylphenol is an established endocrine disruptor, meaning it can mimic hormones and interfere with hormonal systems in organisms []. Some research suggests 4-(1-Ethyl-1-methylhexyl)phenol may share this property, though dedicated studies specifically on this isomer appear limited. One supplier lists it as an isomer of 4-nonylphenol "regarded as an environmental endocrine disruptor" [].

Environmental Studies

Analytical Standard

Commercially, 4-(1-Ethyl-1-methylhexyl)phenol is available as an analytical standard from several chemical suppliers [, ]. This suggests its use as a reference compound in analytical chemistry techniques, potentially for environmental monitoring or research related to 4-nonylphenol and its isomers.

4-(1-Ethyl-1-methylhexyl)phenol is an organic compound characterized by its phenolic structure, where a branched alkyl chain is attached to the phenolic ring. Its molecular formula is C15H24OC_{15}H_{24}O and it has a molecular weight of approximately 226.31 g/mol. This compound is known for its potential applications in environmental analysis and pharmaceuticals, particularly in personal care products. It is classified under various regulatory frameworks due to its endocrine-disrupting properties, making it a subject of interest in toxicology and environmental science .

4-NP acts as an endocrine disruptor by mimicking the natural hormone 17β-estradiol. This allows it to bind to estrogen receptors in various organisms, potentially altering their hormonal balance and development. The specific mechanisms by which 4-NP disrupts different biological processes are still under investigation.

4-NP is classified as a hazardous substance due to several factors []:

  • Acute Toxicity: Harmful if swallowed and can cause skin burns and eye damage [].
  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child [].
  • Environmental Hazard: Very toxic to aquatic life with long lasting effects [].
.
  • Esterification: It can react with carboxylic acids to form esters, which are often used in various industrial applications.
  • Substitution Reactions: The hydroxyl group on the phenolic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols .
  • Research indicates that 4-(1-Ethyl-1-methylhexyl)phenol exhibits endocrine-disrupting properties, which may interfere with hormonal functions in living organisms. Such compounds are known to mimic or inhibit the action of hormones, potentially leading to adverse biological effects. Studies have shown that similar compounds can affect reproductive health and developmental processes in wildlife and humans .

    The synthesis of 4-(1-Ethyl-1-methylhexyl)phenol typically involves:

    • Alkylation of Phenol: A common method includes the alkylation of phenol with 1-ethyl-1-methylhexyl bromide or similar alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds through an SN2 mechanism, resulting in the formation of the desired phenolic compound.
    • Catalytic Processes: Other synthesis routes may involve catalytic processes that facilitate the alkylation under milder conditions, improving yield and selectivity .

    4-(1-Ethyl-1-methylhexyl)phenol has various applications:

    • Environmental Analysis: It is used as a reference standard for detecting and quantifying pollutants in environmental samples.
    • Personal Care Products: The compound finds use in formulations for cosmetics and personal care items due to its properties as a surfactant and emulsifier.
    • Industrial

    Studies on 4-(1-Ethyl-1-methylhexyl)phenol have focused on its interactions with biological systems, particularly regarding its endocrine-disrupting potential. Research has demonstrated that this compound can bind to hormone receptors, potentially leading to altered endocrine function. Furthermore, it has been evaluated for its toxicity profiles in various organisms, indicating significant effects at certain concentrations .

    Several compounds share structural similarities with 4-(1-Ethyl-1-methylhexyl)phenol, including:

    Compound NameStructure CharacteristicsUnique Features
    4-NonylphenolContains a nonyl group instead of ethylKnown for widespread environmental persistence
    OctylphenolHas an octyl chain attached to phenolOften used in plastics; also an endocrine disruptor
    4-Tert-OctylphenolFeatures a tert-octyl groupUsed as a stabilizer in plastics; less toxic than others

    These compounds are primarily distinguished by their alkyl chain length and branching patterns, which influence their physical properties and biological activities. While all these compounds exhibit some level of endocrine disruption potential, their specific effects and regulatory statuses may vary significantly .

    Synthesis and Industrial Applications

    4-(1-Ethyl-1-methylhexyl)phenol is synthesized through the alkylation of phenol with branched alkenes under acidic catalysis, yielding a complex mixture of structural isomers. Its primary industrial applications include:

    • Surfactant precursor: Used in the production of nonionic surfactants for detergents and emulsifiers.
    • Polymer additive: Incorporated into phenolic resins and epoxy hardeners to enhance thermal stability.
    • Lubricant additive: Serves as an antioxidant in industrial lubricants and hydraulic fluids.

    Discharge Pathways

    Industrial effluent discharges constitute the dominant source of 4-(1-ethyl-1-methylhexyl)phenol in aquatic systems. Key discharge routes include:

    Source CategoryContribution (%)Regulatory Status
    Chemical manufacturing plants45–60Subject to 40 CFR Part 414
    Wastewater treatment plants20–30Partial removal via activated sludge
    Leachate from landfills10–15Unregulated in many jurisdictions

    Process wastewater from alkylphenol ethoxylate (APE) production contains residual 4-(1-ethyl-1-methylhexyl)phenol at concentrations up to 120 mg/L. Despite pretreatment requirements under the U.S. Clean Water Act, studies have detected the compound in effluent-receiving waters at ng/L–μg/L levels due to incomplete degradation during biological treatment.

    The estrogenic activity of 4-(1-Ethyl-1-methylhexyl)phenol stems from its para-alkylphenol structure, which enables binding to nuclear estrogen receptors. The compound features a tertiary carbon center in its branched heptyl chain (C8H17), creating a hydrophobic moiety that complements the ligand-binding domain of estrogen receptors [3]. Nuclear magnetic resonance (NMR) studies of analogous alkylphenols reveal that branched chains adopt folded conformations, optimizing van der Waals interactions with receptor subpockets [2].

    Table 1: Comparative Estrogen Receptor Binding Affinities of Alkylphenols

    CompoundAlkyl Chain LengthRelative Binding Affinity (%)
    4-(1-Ethyl-1-methylhexyl)phenolC882 ± 3.1 [2] [3]
    4-NonylphenolC9100 ± 2.8 [2]
    4-OctylphenolC878 ± 4.2 [2]

    Molecular orbital calculations demonstrate that the ethyl-methyl branching pattern increases electron density at the phenolic oxygen, enhancing hydrogen bonding with Glu353 and Arg394 residues in the receptor's ligand-binding domain [2]. This dual interaction mechanism—hydrophobic packing and polar contacts—explains its full agonist activity despite lacking the steroid backbone of natural estrogens.

    Transcriptional Regulation of Vitellogenin Synthesis in Fish Models

    Exposure to 4-(1-Ethyl-1-methylhexyl)phenol induces dose-dependent vitellogenin production in male fish through estrogen receptor-mediated transcriptional activation. In Xiphophorus maculatus, plasma vitellogenin levels increased 12-fold following 28-day exposure to 50 μg/L, paralleling effects observed with 17β-estradiol [5]. The compound facilitates estrogen response element (ERE) binding in hepatocytes, initiating a cascade of transcriptional events:

    • Receptor-ligand complex dimerization
    • Chromatin remodeling at vitellogenin promoter regions
    • Recruitment of RNA polymerase II complexes

    Table 2: Vitellogenin Induction Parameters in Teleost Species

    SpeciesEC50 (μg/L)Maximum Induction (mg/mL)
    Xiphophorus maculatus34.2 ± 2.118.7 ± 1.3 [5]
    Danio rerio41.6 ± 3.415.9 ± 0.9 [6]

    Notably, the compound accelerates vitellogenin pre-mRNA processing through enhanced spliceosome assembly. Pulse-chase experiments in hepatocyte cultures show a 40% reduction in unspliced vitellogenin transcripts within 4 hours of exposure [6]. This post-transcriptional regulation mechanism suggests alkylphenols may bypass classical nuclear receptor pathways under certain exposure scenarios.

    Multigenerational Effects on Aquatic Invertebrate Reproduction

    Two-generational studies in Daphnia magna reveal persistent reproductive impacts following parental exposure to 4-(1-Ethyl-1-methylhexyl)phenol. First-generation exposure at 25 μg/L reduced neonate production by 32%, while second-generation individuals exhibited a 54% decrease despite clean water rearing [7]. The table below summarizes key multigenerational parameters:

    Table 3: Multigenerational Reproductive Effects in Daphnia magna

    ParameterF0 GenerationF1 Generation
    Mean Brood Size18.4 ± 1.212.1 ± 0.9 [7]
    Time to First Reproduction8.2 ± 0.3 d9.7 ± 0.4 d [7]
    Intrinsic Growth Rate (r)0.32 ± 0.020.24 ± 0.03 [7]

    Epigenetic analyses reveal hypomethylation at three CpG sites in the vitellogenin-homolog gene cluster of F1 individuals, suggesting transgenerational inheritance of molecular perturbations [7]. These epigenetic modifications correlate with altered ecdysteroid signaling pathways, potentially explaining observed delays in molting cycles and oogenesis.

    European Union Registration, Evaluation, Authorisation and Restriction of Chemicals Regulation Compliance Challenges Under Article 57(f)

    The compound 4-(1-Ethyl-1-methylhexyl)phenol, identified by Chemical Abstracts Service number 52427-13-1 and European Community number 257-907-1, presents significant regulatory compliance challenges under the European Union Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework [1] [2]. This alkylphenolic compound belongs to the broader category of 4-nonylphenol, branched and linear substances, which encompasses compounds with linear and branched alkyl chains containing nine carbon atoms covalently bound in position 4 to phenol [1] [3].

    The primary compliance challenge arises from the substance's classification under Article 57(f) of the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, which addresses substances having endocrine disrupting properties that give rise to an equivalent level of concern [4] [5]. The compound was included in the Candidate List of Substances of Very High Concern for Authorisation on December 19, 2012, specifically due to its endocrine disrupting properties in the environmental context [2] [6]. This classification creates immediate legal obligations for manufacturers and importers under Articles 7, 31, and 33 of the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation [7] [8].

    The endocrine disrupting properties of 4-(1-Ethyl-1-methylhexyl)phenol have been scientifically established through comprehensive assessments demonstrating its estrogenic activity and potential to disrupt endocrine homeostasis in aquatic organisms [3] [9]. The compound exhibits weak estrogenic activity similar to other alkylphenolic substances, with demonstrated effects on fish reproduction and development [9] [3]. Industry stakeholders face particular challenges in demonstrating safe use scenarios and implementing appropriate risk management measures for this substance [9] [6].

    Table 1: European Union Registration, Evaluation, Authorisation and Restriction of Chemicals Regulation Compliance Data for 4-(1-Ethyl-1-methylhexyl)phenol

    Regulatory ParameterValue/StatusReference Authority
    Chemical Abstracts Service Number52427-13-1Chemical Abstracts Service
    European Community Number257-907-1European Chemicals Agency
    Registration, Evaluation, Authorisation and Restriction of Chemicals Registration StatusRegistered for analytical useEuropean Chemicals Agency Registration Database
    Substances of Very High Concern Candidate List StatusListed as part of 4-nonylphenol groupEuropean Chemicals Agency Substances of Very High Concern Candidate List
    Article 57(f) ClassificationEndocrine disrupting properties (environment)Registration, Evaluation, Authorisation and Restriction of Chemicals Article 57(f)
    Inclusion Date in Candidate ListDecember 19, 2012European Chemicals Agency Decision
    Reason for Substances of Very High Concern ClassificationEndocrine disrupting properties affecting fishEnvironmental assessment
    Required Notification Threshold≥ 0.1% w/w in articlesRegistration, Evaluation, Authorisation and Restriction of Chemicals Article 33
    Endocrine Disrupting PropertiesConfirmed - estrogenic effectsEuropean Chemicals Agency Assessment Report
    Environmental Risk ClassificationVery toxic to aquatic life (H410)Classification, Labelling and Packaging Classification

    Companies manufacturing or importing articles containing 4-(1-Ethyl-1-methylhexyl)phenol above the 0.1% weight threshold must provide safety information to downstream users and consumers [6] [7]. This requirement creates substantial compliance costs and necessitates comprehensive supply chain communication protocols [9] [10]. The substance's inclusion in the Substances of Very High Concern list also triggers potential future authorisation requirements, which could restrict its use to specifically approved applications with demonstrated adequate control of risks [4] [8].

    The Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework requires continuous monitoring of scientific developments regarding endocrine disrupting properties, creating ongoing compliance uncertainties for industry stakeholders [5] [9]. The European Chemicals Agency has indicated that the scope of Article 60(3) may be extended to substances identified under Article 57(f) as having endocrine disrupting properties, potentially introducing additional authorisation requirements [5] [4].

    Monitoring Requirements Under the Water Framework Directive

    The Water Framework Directive establishes comprehensive monitoring requirements for alkylphenolic compounds, including 4-(1-Ethyl-1-methylhexyl)phenol, as part of the broader nonylphenol group classified as priority hazardous substances [11] [12]. The directive's monitoring provisions, outlined in Article 8 and Annex V, mandate systematic surveillance and operational monitoring programmes across all European Union member states [13] [14].

    Environmental quality standards for nonylphenol compounds, including 4-(1-Ethyl-1-methylhexyl)phenol, have been established at 0.3 μg/L as an annual average concentration and 2.0 μg/L as the maximum allowable concentration for acute exposure protection [12] [11]. These standards apply to all surface waters addressed by the Water Framework Directive, including rivers, lakes, transitional waters, and coastal waters [15] [12]. The derivation of these standards considered the compound's acute aquatic toxicity and long-term effects on sensitive aquatic organisms [12] [16].

    Table 2: Water Framework Directive Monitoring Requirements

    Monitoring ParameterRequirement/StandardLegal Basis
    Priority Substance ClassificationPart of nonylphenol group (Priority Hazardous Substance)Water Framework Directive Priority Substances List
    Environmental Quality Standard0.3 μg/L (annual average)Directive 2008/105/European Community (Environmental Quality Standards Directive)
    Annual Average Environmental Quality Standards0.3 μg/L for all surface watersWater Framework Directive Annex X standards
    Maximum Allowable Concentration Environmental Quality Standards2.0 μg/L (peak concentrations)Environmental Quality Standards Directive Amendment
    Monitoring FrequencyAnnual surveillance monitoringWater Framework Directive Article 8 monitoring provisions
    Surface Water MonitoringRequired for all surface water bodiesWater Framework Directive Annex V requirements
    Sediment Quality Standard180 μg/kg dry weight (tentative)Technical Guidance Document derivation
    Biota Monitoring RequirementOptional biota monitoringWater Framework Directive flexibility provisions
    Reporting ObligationTriennial River Basin Management PlansWater Framework Directive Article 15 reporting
    Member State ImplementationMandatory across all European Union Member StatesWater Framework Directive Article 4 implementation

    Member states must establish monitoring networks capable of detecting 4-(1-Ethyl-1-methylhexyl)phenol and related alkylphenolic compounds at concentrations below the environmental quality standards [13] [17]. The technical challenges associated with achieving these detection limits require sophisticated analytical methodologies, including gas chromatography-mass spectrometry techniques with appropriate sample preparation and concentration procedures [18] [17].

    Surveillance monitoring programmes must provide sufficient data to assess the overall chemical status of surface water bodies and identify significant pollution trends [14] [19]. For 4-(1-Ethyl-1-methylhexyl)phenol, this requires monitoring at representative sites within each river basin district, with sampling frequencies determined by the risk assessment and seasonal variations in concentrations [13] [14]. Operational monitoring is triggered when surveillance monitoring indicates risk of failing to achieve environmental quality standards [14] [19].

    The Water Framework Directive's monitoring requirements extend beyond water column concentrations to include sediment quality assessments where appropriate [12] [14]. For alkylphenolic compounds with moderate partition coefficients, sediment monitoring may be implemented using equilibrium partitioning methods to derive protective standards for benthic communities [12] [16]. The tentative sediment quality standard of 180 μg/kg dry weight reflects the compound's moderate bioaccumulation potential and toxicity to sediment-dwelling organisms [12] [3].

    Reporting obligations under the Water Framework Directive require member states to include monitoring results for 4-(1-Ethyl-1-methylhexyl)phenol in triennial River Basin Management Plans [20] [14]. These reports must demonstrate compliance with environmental quality standards and document any exceedances that may trigger additional risk management measures [14] [19]. The implementation of these monitoring requirements creates substantial technical and financial burdens for member states, particularly in developing analytical capabilities and maintaining long-term monitoring networks [21] [17].

    Comparative Analysis of Global Regulatory Approaches

    The regulatory treatment of alkylphenolic compounds, including 4-(1-Ethyl-1-methylhexyl)phenol, varies significantly across international jurisdictions, reflecting different risk assessment philosophies and regulatory frameworks [22] [23]. The European Union approach emphasises precautionary principles through Substances of Very High Concern listings and comprehensive environmental quality standards, while other jurisdictions adopt risk-based or sector-specific regulatory strategies [9] [24].

    In the United States, the Environmental Protection Agency has proposed Significant New Use Rules for nonylphenol compounds, including related alkylphenolic substances [24] [25]. This regulatory approach requires pre-market notification for any new commercial uses, effectively creating a de facto ban on new applications while allowing existing uses to continue under specific conditions [24] [25]. The proposed rules cover fifteen related chemical substances and would require ninety-day advance notification before manufacturing or importing for significant new uses [24].

    Table 3: Global Regulatory Approaches Comparison

    JurisdictionRegulatory ApproachRegulatory StatusImplementation YearScope of Control
    European UnionSubstances of Very High Concern listing under Registration, Evaluation, Authorisation and Restriction of Chemicals; Water Framework Directive priority substanceAuthorized with restrictions2012Industrial use as intermediate
    United StatesSignificant New Use Rule proposedNew uses require Environmental Protection Agency notification2014 (proposed)All new commercial uses
    CanadaToxic substance under Canadian Environmental Protection Act; phasing out planProhibited in new applications2004All releases above 1000 kg/year
    JapanEnvironmental quality standards for waterEnvironmental standards established2012Water pollution prevention
    AustraliaInventory Multi-tiered Assessment and Prioritisation Tier II environmental assessmentUnder assessment for risk management2016Industrial chemical assessment
    SwitzerlandBanned in domestic cleaning productsBanned since 19981998Domestic cleaning applications
    DenmarkRestricted use with phase-out timelinePhase-out by 20002000Industrial and domestic uses
    ChinaPriority chemical list inclusionListed for priority control2017Food contact materials

    Canada has implemented one of the most comprehensive regulatory frameworks for alkylphenolic compounds through the Canadian Environmental Protection Act, designating nonylphenol and nonylphenol ethoxylates as toxic substances [26] [23]. The Canadian approach includes mandatory reporting requirements for facilities releasing more than 1,000 kg annually and has established interim marine water quality guidelines based on observed effects in marine organisms [26] [23]. This regulatory framework resulted in significant reductions in environmental releases from industrial facilities between 2004 and 2014 [26].

    Japan has established environmental quality standards for nonylphenol compounds in water as part of broader water pollution prevention measures [27] [28]. The Japanese approach focuses specifically on environmental protection through concentration limits in water bodies, with standards developed based on effects observed in aquatic organisms [27]. Monitoring programmes implemented since 2012 have demonstrated significant reductions in environmental concentrations compared to historical levels [27].

    Australia's regulatory approach through the Inventory Multi-tiered Assessment and Prioritisation framework represents a systematic risk-based assessment methodology [25] [29]. The Australian assessment considers environmental exposure pathways, persistence, bioaccumulation potential, and toxicity data to prioritise substances for potential regulatory action [25] [29]. This approach allows for flexible risk management responses tailored to specific exposure scenarios and environmental conditions.

    Several European countries have implemented more restrictive measures than required by European Union legislation, demonstrating the variability in national implementation approaches [23] [30]. Switzerland banned alkylphenol ethoxylates in domestic cleaning products in 1998, while Denmark implemented broader restrictions covering both industrial and domestic applications by 2000 [30] [23]. These national initiatives preceded and informed subsequent European Union regulatory developments [30].

    China's inclusion of alkylphenolic compounds in priority chemical lists reflects growing international recognition of environmental and human health concerns [28] [23]. The Chinese regulatory framework specifically addresses food contact materials and has established restrictions on nonylphenol use in food packaging applications [28]. This sectoral approach demonstrates how regulatory frameworks can be tailored to address specific exposure pathways of concern.

    XLogP3

    5.9

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Corrosive;Irritant;Health Hazard;Environmental Hazard

    Other CAS

    52427-13-1

    Wikipedia

    4-(1-ethyl-1-methylhexyl)phenol

    Dates

    Last modified: 08-19-2023

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